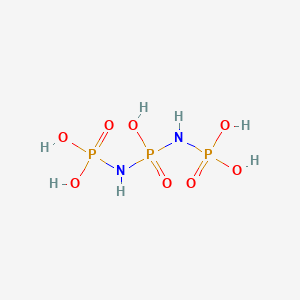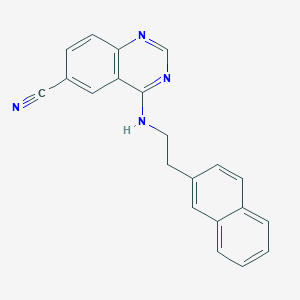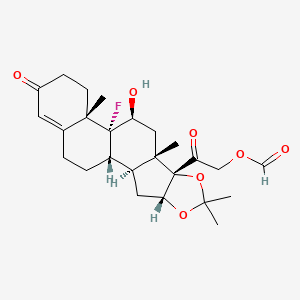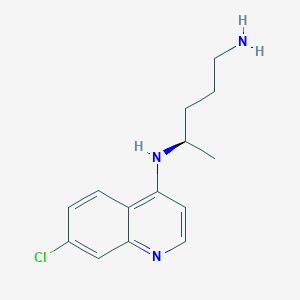
rac Methadone N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Methadone N-Oxide Hydrochloride: is a chemical compound with the molecular formula C21H27NO2 (HCl) It is a derivative of methadone, a synthetic opioid used for pain management and opioid dependence treatment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: rac Methadone N-Oxide Hydrochloride can be synthesized by reacting methadone with an oxidizing agent. One common method involves the use of perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: rac Methadone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to methadone using reducing agents.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Methadone.
Substitution: Substituted methadone derivatives.
Aplicaciones Científicas De Investigación
rac Methadone N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in pain management and opioid dependence treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of rac Methadone N-Oxide Hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as a full agonist at the µ-opioid receptor, mimicking the effects of natural opioids like endorphins and enkephalins . Additionally, it may interact with other receptors and pathways, contributing to its analgesic and therapeutic effects.
Comparación Con Compuestos Similares
Methadone: The parent compound, used for pain management and opioid dependence treatment.
Acetylmethadol: A derivative with similar opioid properties.
Levacetylmethadol: Another derivative with extended duration of action.
Uniqueness: rac Methadone N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C21H28ClNO2 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
Clave InChI |
UBXNXUHNYJHAOE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)



![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)






